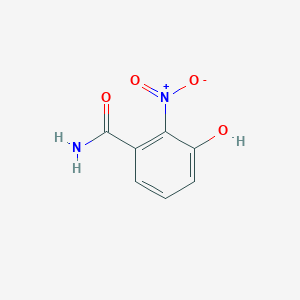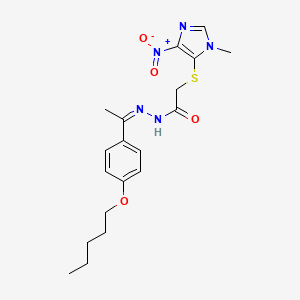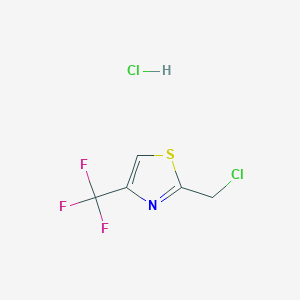
2-(Chloromethyl)-4-(trifluoromethyl)thiazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-4-(trifluoromethyl)thiazole hydrochloride is a chemical compound that features a thiazole ring substituted with a chloromethyl group at the 2-position and a trifluoromethyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-(trifluoromethyl)thiazole hydrochloride typically involves the reaction of 2-chloromethylthiazole with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-4-(trifluoromethyl)thiazole hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazole derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)-4-(trifluoromethyl)thiazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and materials with enhanced stability and performance.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-4-(trifluoromethyl)thiazole hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The thiazole ring can interact with various receptors or enzymes, modulating their function and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-4-methylthiazole hydrochloride
- 2-(Chloromethyl)-4-(trifluoromethyl)imidazole hydrochloride
- 2-(Bromomethyl)-4-(trifluoromethyl)thiazole hydrochloride
Uniqueness
2-(Chloromethyl)-4-(trifluoromethyl)thiazole hydrochloride is unique due to the presence of both a chloromethyl and a trifluoromethyl group on the thiazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications. The trifluoromethyl group, in particular, enhances the compound’s stability and bioavailability, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C5H4Cl2F3NS |
|---|---|
Poids moléculaire |
238.06 g/mol |
Nom IUPAC |
2-(chloromethyl)-4-(trifluoromethyl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C5H3ClF3NS.ClH/c6-1-4-10-3(2-11-4)5(7,8)9;/h2H,1H2;1H |
Clé InChI |
AFMQBDADFIMWKI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)CCl)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


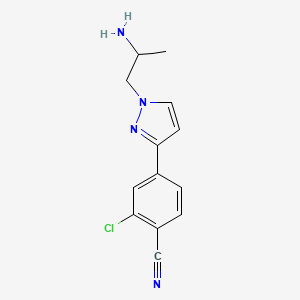
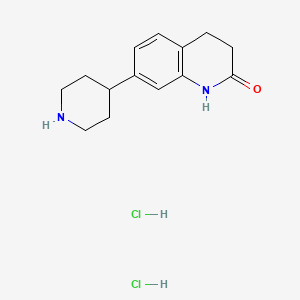
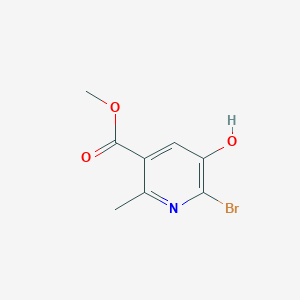
![Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B13657646.png)
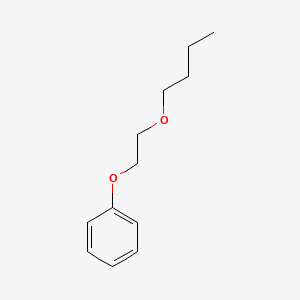
![Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13657650.png)
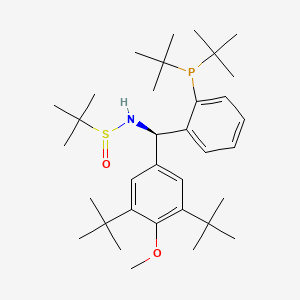
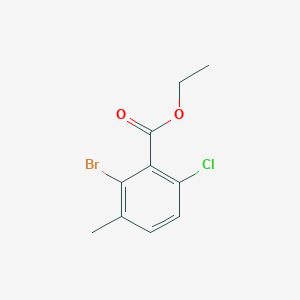

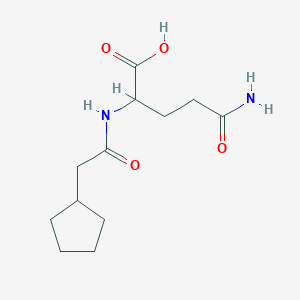
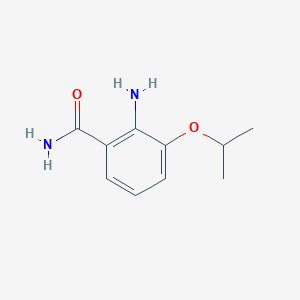
![2-Methylbenzo[d]thiazole-4-carboximidamide](/img/structure/B13657694.png)
